5-fluoro-1-(4-phenylphenyl)-1H-pyrazole
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Overview
Description
5-fluoro-1-(4-phenylphenyl)-1H-pyrazole is a fluorinated pyrazole derivative with the molecular formula C15H11FN2. This compound is part of a broader class of pyrazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(4-phenylphenyl)-1H-pyrazole typically involves the reaction of an olefin with hydrazines in the presence of a base and water . One common method includes the use of hydrazine derivatives and α, β-unsaturated ketones, followed by oxidative aromatization to form the pyrazole ring . Another approach involves the Balz-Schiemann photolytic dediazoniation of pyrazolodiazonium salts using ultraviolet irradiation at low temperatures .
Industrial Production Methods
Industrial production of fluorinated pyrazoles often employs halogen exchange reactions, where bromine or chlorine atoms are replaced by fluorine using reagents like potassium fluoride (KF) at elevated temperatures . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-(4-phenylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of pyrazolines.
Substitution: Halogen exchange reactions are common, where fluorine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as potassium fluoride (KF) and silver fluoride (AgF) are employed for halogen exchange.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can have different biological and chemical properties .
Scientific Research Applications
5-fluoro-1-(4-phenylphenyl)-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-1-(4-phenylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity . The compound can modulate various pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar biological activities.
3-Difluoromethyl-1-methylpyrazole-4-carboxamides: Known for their fungicidal and bactericidal properties.
Uniqueness
5-fluoro-1-(4-phenylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-1-(4-phenylphenyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-15-10-11-17-18(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPIZDCRZFSHCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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